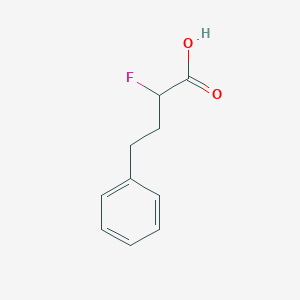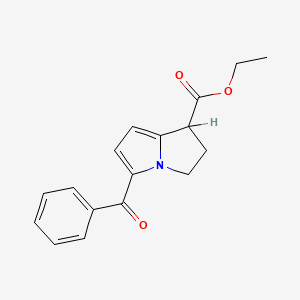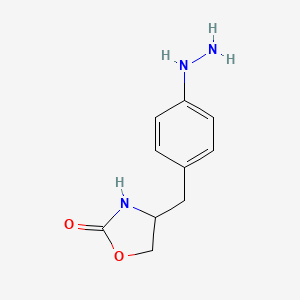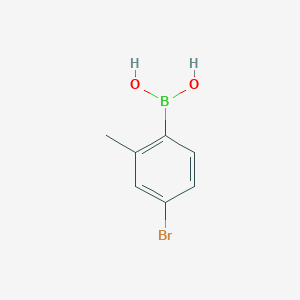
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate (4-Cl-7-Me-1,8-NC) is a synthetic compound that has seen increased use in recent years in laboratory experiments and scientific research. It is a versatile compound that can be used as a reagent, catalyst, or solvent, and it has been used in a variety of applications including the synthesis of pharmaceuticals, the production of bioactive compounds and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Microwave-assisted Synthesis
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate serves as an important intermediate in the synthesis of naphthyridone derivatives, which are noted for their broad spectrum of biological activity. A microwave-assisted synthesis method has been developed, offering a simpler and more efficient approach compared to traditional methods by reducing both the time and steps required in the synthesis process. This advancement highlights the compound's utility in facilitating the preparation of biologically significant derivatives (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Synthesis of Substituted Pyrimido and Naphthyridines
The compound has also been used as a precursor in the synthesis of nalidixic acid, which is further converted through various synthetic steps into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines. These compounds are of interest due to their potential applications in medicinal chemistry, showcasing the versatility of this compound in the synthesis of complex heterocyclic structures (Plisson & Chenault, 2001).
Development of Antibacterial Compounds
Further research has demonstrated the utility of this compound in synthesizing novel azetidino[2,3- b ][1,8]naphthyridin-2(1 H )-ones and 1,2,4-triazolo [4,3 -a ][1,8] naphthyridines. These derivatives have been evaluated for their antibacterial activity, indicating the potential of this compound as a precursor for developing new antibacterial agents (Mogilaiah, Reddy, Rao, & Reddy, 2003).
Ligand Synthesis for Metal Complexes
It also plays a critical role in the synthesis of 4-carboxy-1,8-naphthyridines, which are valued for their ability to lower energy electronic absorption in metal complexes and for providing a functional tether for anchoring ligands to semiconductor surfaces. This aspect underscores its significance in the field of materials chemistry, especially in applications related to photovoltaics and photocatalysis (Zong, Zhou, & Thummel, 2008).
Safety and Hazards
The safety information for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTABMXYYNWMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441809 | |
| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33331-57-6 | |
| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
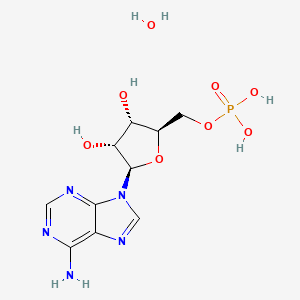


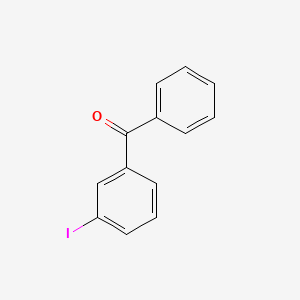

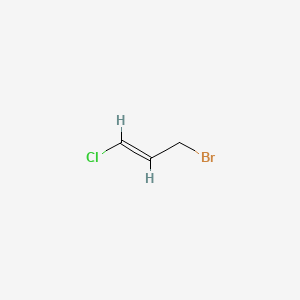
![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)
